molecular formula C15H21Cl2NO B185964 N,N-di(butan-2-yl)-2,6-dichlorobenzamide CAS No. 27891-14-1

N,N-di(butan-2-yl)-2,6-dichlorobenzamide

Cat. No. B185964
CAS RN: 27891-14-1
M. Wt: 302.2 g/mol
InChI Key: ACZAVKVQOOZHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-di(butan-2-yl)-2,6-dichlorobenzamide, also known as butachlor, is a herbicide widely used in agriculture to control weeds in rice paddies. It belongs to the chloroacetanilide family of herbicides and has been in use since the 1970s. Butachlor is known for its high efficacy against a broad spectrum of weeds and its low toxicity to mammals. In

Mechanism Of Action

Butachlor works by inhibiting the synthesis of fatty acids in plants, which leads to the death of the target weeds. It is absorbed by the roots and translocated to the leaves, where it inhibits the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis. This results in the accumulation of toxic intermediates that damage the plant cells and eventually lead to death.

Biochemical And Physiological Effects

Butachlor can have both beneficial and harmful effects on non-target organisms. It has been shown to enhance the growth of beneficial microorganisms in the soil, which can improve soil fertility and plant growth. However, it can also have negative effects on aquatic organisms, such as fish and amphibians, if it leaches into nearby waterways. Butachlor can also have toxic effects on mammals if ingested in large quantities.

Advantages And Limitations For Lab Experiments

Butachlor is a widely used herbicide in agriculture, which makes it a useful tool for studying the effects of herbicides on plants and ecosystems. It is also relatively easy to synthesize and has a well-established mechanism of action, which makes it a good candidate for biochemical and physiological studies. However, its toxicity to mammals and potential impact on the environment should be taken into consideration when designing experiments.

Future Directions

There are several areas of N,N-di(butan-2-yl)-2,6-dichlorobenzamide research that could be explored in the future. One area is the development of more environmentally friendly herbicides that have similar efficacy to N,N-di(butan-2-yl)-2,6-dichlorobenzamide but are less toxic to non-target organisms. Another area is the study of the long-term effects of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on soil health and plant growth. Additionally, the potential impact of N,N-di(butan-2-yl)-2,6-dichlorobenzamide on human health should be further investigated to ensure its safe use in agriculture.

Synthesis Methods

Butachlor can be synthesized by reacting 2,6-dichlorobenzamide with butyraldehyde in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is well-established and has been optimized for large-scale production.

Scientific Research Applications

Butachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. It is commonly used in rice paddies, which are important ecosystems that support a diverse range of plant and animal species. Research has shown that N,N-di(butan-2-yl)-2,6-dichlorobenzamide can have both positive and negative effects on the environment, depending on the application method and dosage.

properties

CAS RN

27891-14-1

Product Name

N,N-di(butan-2-yl)-2,6-dichlorobenzamide

Molecular Formula

C15H21Cl2NO

Molecular Weight

302.2 g/mol

IUPAC Name

N,N-di(butan-2-yl)-2,6-dichlorobenzamide

InChI

InChI=1S/C15H21Cl2NO/c1-5-10(3)18(11(4)6-2)15(19)14-12(16)8-7-9-13(14)17/h7-11H,5-6H2,1-4H3

InChI Key

ACZAVKVQOOZHDY-UHFFFAOYSA-N

SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.